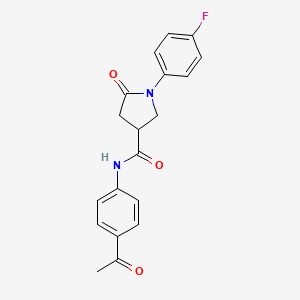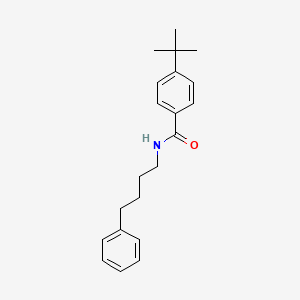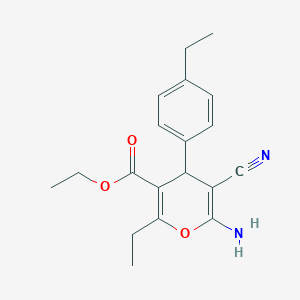
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AFOP-1 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a pyrrolidinecarboxamide derivative and has been synthesized using a unique method.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation, reduce inflammation, and inhibit viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have a low toxicity profile, making it suitable for various scientific applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has various advantages and limitations for lab experiments. The compound has a high purity and yield, making it suitable for various scientific applications. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has a low toxicity profile, making it safe for use in lab experiments. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are various future directions for N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide research. The compound has shown promising results in various scientific applications, including anticancer, anti-inflammatory, and antiviral research. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its yield and purity. Further studies can also be conducted to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, future research can focus on developing derivatives of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability for various scientific applications.
Conclusion:
In conclusion, N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been synthesized using a unique method and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a low toxicity profile and has various advantages and limitations for lab experiments. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, understanding its mechanism of action, and developing derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized using a unique method that involves the reaction of 4-acetylphenylhydrazine and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then subjected to cyclization using 2,4-pentanedione to yield N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases. The compound has also been tested for its antiviral properties and has shown promising results against various viruses.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12(23)13-2-6-16(7-3-13)21-19(25)14-10-18(24)22(11-14)17-8-4-15(20)5-9-17/h2-9,14H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIYEPDASWKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)

![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)